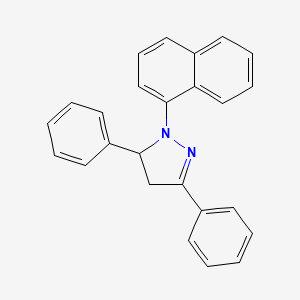
4,4,4-Trichloro-3-methylbut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trichloro-3-methylbut-1-ene is an organic compound with the molecular formula C5H7Cl3 It is characterized by the presence of three chlorine atoms attached to the same carbon atom, along with a double bond between the first and second carbon atoms in the chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trichloro-3-methylbut-1-ene typically involves the chlorination of 3-methylbut-1-ene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the carbon chain. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,4-Trichloro-3-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.
Addition Reactions: Halogens like bromine or chlorine can be added across the double bond in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed:
Substitution Products: Compounds with hydroxyl, alkoxy, or amino groups replacing the chlorine atoms.
Addition Products: Dihalogenated or hydrogenated derivatives of the original compound.
Oxidation Products: Carboxylic acids, aldehydes, or ketones, depending on the reaction conditions.
Applications De Recherche Scientifique
4,4,4-Trichloro-3-methylbut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 4,4,4-Trichloro-3-methylbut-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, potentially affecting their function and activity. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
- 4-Bromo-3-methylbut-1-ene
- 3-Methylbut-1-ene
- 4,4,4-Trichlorobut-1-ene
Comparison: 4,4,4-Trichloro-3-methylbut-1-ene is unique due to the presence of three chlorine atoms on the same carbon atom, which significantly influences its reactivity and chemical behavior
Propriétés
Numéro CAS |
57082-94-7 |
|---|---|
Formule moléculaire |
C5H7Cl3 |
Poids moléculaire |
173.46 g/mol |
Nom IUPAC |
4,4,4-trichloro-3-methylbut-1-ene |
InChI |
InChI=1S/C5H7Cl3/c1-3-4(2)5(6,7)8/h3-4H,1H2,2H3 |
Clé InChI |
SMISDRGDLQSMBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)

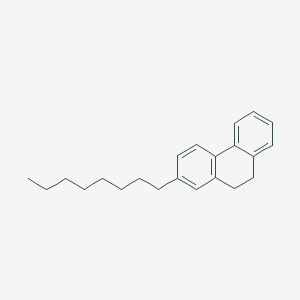
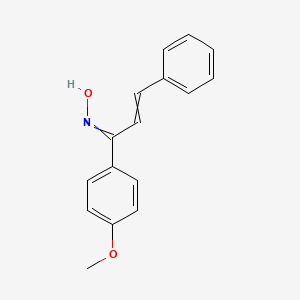
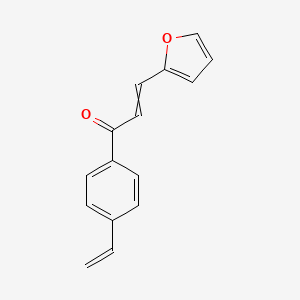
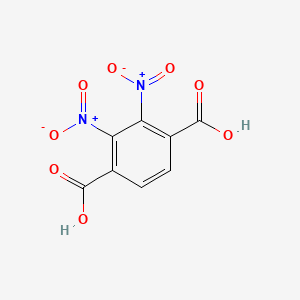


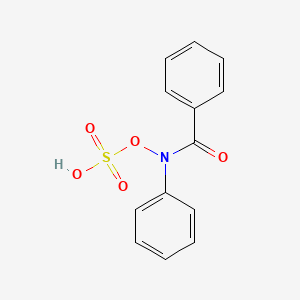


![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
